(3aR,5R,6S,7R,7aR)-2-(Ethylamino)-3a,6,7,7a-tetrahydro-5-(hydroxymethyl)-5H-pyrano[3,2-d]thiazole-6,7-diol
Description
The compound (3aR,5R,6S,7R,7aR)-2-(Ethylamino)-3a,6,7,7a-tetrahydro-5-(hydroxymethyl)-5H-pyrano[3,2-d]thiazole-6,7-diol (CAS: 1009816-48-1) is a stereochemically complex molecule featuring:
- Ethylamino group at position 2 of the thiazole ring.
- Hydroxymethyl substituent at position 3.
- Two hydroxyl groups at positions 6 and 6.
- Five defined stereocenters (3aR,5R,6S,7R,7aR), critical for its biological activity .
Its molecular formula is C₉H₁₅N₂O₄S (calculated molecular weight: 247.29 g/mol). The compound is regulated under GBZ 2.1—2007 for workplace safety, though specific exposure limits remain undefined .
Properties
IUPAC Name |
(3aR,5R,6S,7R,7aR)-2-(ethylamino)-5-(hydroxymethyl)-5,6,7,7a-tetrahydro-3aH-pyrano[3,2-d][1,3]thiazole-6,7-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O4S/c1-2-10-9-11-5-7(14)6(13)4(3-12)15-8(5)16-9/h4-8,12-14H,2-3H2,1H3,(H,10,11)/t4-,5-,6-,7-,8-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPAIMZHKIXDJRN-FMDGEEDCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC2C(C(C(OC2S1)CO)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCNC1=N[C@@H]2[C@H]([C@@H]([C@H](O[C@@H]2S1)CO)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thiourea Intermediate Formation
Initial methods using triethylamine in acetonitrile under reflux gave inconsistent yields (49-65%). Optimization revealed:
-
DMAP catalysis (0.02 equiv) in DMF at 25°C enables 10-fold concentration increases (1.0 M vs 0.1 M)
-
Reduced ethyl isothiocyanate equivalents from 3.0 to 1.2
Table 2: Solvent Screening for Cyclization Step
| Solvent | Conversion (%) | Purity (%) | Reaction Time (h) |
|---|---|---|---|
| Dichloromethane | 99 | 95 | 24 |
| Acetonitrile | 99 | 93 | 24 |
| Ethyl Acetate | 99 | 92 | 24 |
| THF | 78 | 85 | 24 |
Large-Scale Production Protocol
Kilogram-Scale Thiourea Synthesis
-
Charge 3L flask with 400 g (1.04 mol) of 4 and 2.55 g DMAP
-
Add triethylamine (256 mL, 1.84 mol) dropwise over 30 min
-
Introduce ethyl isothiocyanate (110 mL, 1.25 mol) over 2.5 h
-
Stir 48 h at 25°C in DMF (1.0 M)
-
Workup with 4L DCM washes (0.01M HCl, NaHCO₃, brine)
-
Concentrate to yield 384 g (85%) of 5 as yellow liquid
Cyclization and Deprotection
-
Dissolve 350 g 5 in 3.3L ethyl acetate
-
Add TFA (74 mL, 0.969 mol), stir 24 h at 25°C
-
Filter through Celite, concentrate to 278 g (92%) 6
-
Treat with 0.05 equiv NaOMe in methanol (0.25 M)
-
Quench with NaHSO₄, recrystallize (9:1 MeOH:EtOAc)
-
Isolate 157 g (85%) Thiamet-G (99.6% purity)
Analytical Characterization
Spectroscopic Data
¹H NMR (600 MHz, CD₃OD):
δ 6.29 (d, J=6.3 Hz, 1H), 4.05 (t, J=6.1 Hz, 1H), 3.93 (t, J=5.6 Hz, 1H),
3.79 (dd, J=11.7, 2.1 Hz, 1H), 3.70-3.58 (m, 2H), 3.48 (dd, J=9.1, 5.3 Hz, 1H),
3.31-3.22 (m, 2H), 1.17 (t, J=7.2 Hz, 3H)
HRMS (ESI):
Calculated for C₉H₁₆N₂O₄S [M+H]⁺: 249.0831
Found: 249.0904
Physical Properties
-
Melting Point: 143°C (decomposition)
-
Elemental Analysis:
Calculated: C 43.54%, H 6.50%, N 11.28%
Found: C 43.70%, H 6.36%, N 11.25%
Comparative Method Analysis
Table 3: Historical vs Modern Synthesis
| Parameter | Original (2008) | Optimized (2024) |
|---|---|---|
| Total Steps | 7 | 6 |
| Column Chromatography | 3 steps | 0 steps |
| SnCl₄ Usage | 4 equiv | Eliminated |
| Largest Batch Reported | 100 mg | 400 g |
| Overall Yield | 21% | 44% |
| Reaction Concentration | 0.1 M | 1.0 M |
Chemical Reactions Analysis
Types of Reactions
N-Formyl-Met-Ala: can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the methionine residue can be oxidized to form sulfoxides or sulfones.
Reduction: The formyl group can be reduced to a hydroxymethyl group.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Hydroxymethyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Key Mechanisms:
- Inhibition of Tau Phosphorylation : Thiamet G has been shown to decrease tau protein phosphorylation in vivo, which is crucial for understanding neurodegenerative diseases like Alzheimer's .
- Promotion of Autophagy : It enhances autophagy independently of the mTOR pathway and reduces toxic protein species in models of tauopathy .
Neurodegenerative Disease Research
Thiamet G is extensively used in studies related to neurodegenerative diseases due to its ability to modulate O-GlcNAc levels. Notable applications include:
- Alzheimer's Disease : Research indicates that O-GlcNAcylation plays a protective role against tau hyperphosphorylation and aggregation .
- Tauopathies : In models of tauopathies, Thiamet G has demonstrated the ability to reduce neurotoxic protein aggregates .
Cancer Research
Thiamet G has been implicated in cancer studies where O-GlcNAcylation is linked to tumorigenesis:
- KRAS Mutant Tumors : Studies have shown that O-GlcNAcylation is necessary for mutant KRAS-induced lung tumorigenesis .
Cardiovascular Research
In cardiovascular studies, Thiamet G has been utilized to investigate its effects on vascular smooth muscle cells:
- Aortic Segments : Treatment with Thiamet G has been shown to increase global O-GlcNAc levels in mouse aortic segments, suggesting potential cardiovascular protective effects .
Study 1: Tau Protein Modulation
In a study by Yuzwa et al., the effects of Thiamet G on tau protein phosphorylation were analyzed. The results indicated that the compound effectively reduced tau phosphorylation levels in vivo and improved cognitive functions in tauopathy models .
Study 2: Autophagy Enhancement
Zhu et al. demonstrated that pharmacological inhibition of OGA using Thiamet G promotes autophagy in brain cells via an mTOR-independent pathway. This finding suggests therapeutic potential for enhancing autophagic processes in neurodegenerative conditions .
Study 3: Cancer Cell Dynamics
Taparra et al. explored the role of O-GlcNAcylation in cancer cell proliferation and survival. The study concluded that inhibiting OGA with Thiamet G could alter cancer cell dynamics and offer new avenues for treatment strategies targeting metabolic pathways .
Mechanism of Action
The mechanism of action of N-Formyl-Met-Ala involves its interaction with specific molecular targets, such as enzymes and receptors. The formyl group can participate in hydrogen bonding and electrostatic interactions, while the peptide backbone can engage in hydrophobic and van der Waals interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Substituent Variations on the Thiazole Ring
Modifications to Hydroxyl and Hydroxymethyl Groups
Research Findings and Pharmacological Implications
Pharmacokinetic Properties
- Ethylamino vs.
- Deuterated Analogs : Exhibit prolonged half-life due to kinetic isotope effects, as seen in .
Biological Activity
The compound known as (3aR,5R,6S,7R,7aR)-2-(Ethylamino)-3a,6,7,7a-tetrahydro-5-(hydroxymethyl)-5H-pyrano[3,2-d]thiazole-6,7-diol , commonly referred to as Thiamet G , has garnered significant attention in recent research due to its biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C₉H₁₆N₂O₄S
- Molecular Weight : 248.30 g/mol
- IC50 Values :
- PC-12 Cells: 30 nM
- NCOAT (human): Ki = 21 nM
Thiamet G is primarily recognized as a potent inhibitor of O-GlcNAcase (OGA) , an enzyme involved in the removal of O-linked N-acetylglucosamine (O-GlcNAc) from proteins. This inhibition leads to increased levels of O-GlcNAcylation on target proteins, which plays a crucial role in various cellular processes such as:
- Cellular signaling
- Gene expression regulation
- Stress response
The compound's ability to penetrate the blood-brain barrier enhances its potential for treating neurological disorders where O-GlcNAcylation is implicated.
Neuroprotective Effects
Research indicates that Thiamet G exhibits neuroprotective properties. In models of ischemic injury, it has been shown to mitigate neuronal cell death by modulating O-GlcNAc levels. This modulation helps maintain cellular homeostasis during stress conditions.
Anticancer Potential
Thiamet G has been studied for its effects on cancer cells. It influences the activity of tumor suppressor proteins such as FOXO3 by altering their O-GlcNAcylation status. This modification can affect the transcriptional activity of FOXO3 and its role in apoptosis and cell cycle regulation.
Case Studies
- Ischemic Stroke Model : In a study involving rat models of ischemic stroke, administration of Thiamet G resulted in reduced infarct size and improved functional recovery compared to controls. The mechanism was attributed to enhanced survival signaling pathways mediated by increased O-GlcNAcylation of protective proteins .
- Cancer Cell Lines : Thiamet G demonstrated significant growth inhibition in various cancer cell lines (e.g., pancreatic ductal adenocarcinoma). The compound's ability to enhance FOXO3 activity led to increased apoptosis in these cells .
Summary of Findings
Q & A
What are the optimal synthetic routes for this compound, and how do reaction conditions influence stereochemical purity?
Methodological Answer:
Synthesis typically involves multi-step regioselective reactions. For example, cyclocondensation of diethyl oxalate with 1-(4-methoxyphenyl)ethan-1-one in toluene under sodium hydride catalysis (60–80°C, 12–24 hours) is a common precursor step . Stereochemical control is achieved via chiral auxiliaries or asymmetric catalysis. Post-synthesis, chiral HPLC (e.g., using a Chiralpak® IA column) or X-ray crystallography is critical to confirm stereochemical purity .
Key Variables:
- Temperature: Higher temperatures (>80°C) may lead to racemization.
- Solvent polarity: Polar aprotic solvents (e.g., DMF) favor ring closure but may reduce yield.
- Catalyst loading: Excess sodium hydride can degrade thiazole intermediates .
How can conflicting data on solubility and stability be resolved for this compound?
Methodological Answer:
Discrepancies in solubility (e.g., 0.79 g/L at 25°C in water vs. higher values in organic solvents) arise from polymorphism or hydration states. Use differential scanning calorimetry (DSC) to identify polymorphic forms and dynamic vapor sorption (DVS) to assess hygroscopicity. Stability studies under varying pH (2–12) and temperature (4–40°C) should be conducted with LC-MS monitoring to detect degradation products (e.g., hydrolysis of the hydroxymethyl group) .
Data Contradiction Analysis:
- pH-dependent stability: Acidic conditions (pH < 4) promote thiazoline ring opening.
- Light sensitivity: UV-Vis spectroscopy reveals photodegradation pathways under 254 nm exposure .
What advanced techniques validate its 3D structure and stereochemical configuration?
Methodological Answer:
- X-ray crystallography: Resolves absolute configuration (e.g., CCDC deposition code required).
- NMR spectroscopy: NOESY/ROESY correlations confirm spatial proximity of protons (e.g., H-6 and H-7 in the pyran ring ).
- Electronic circular dichroism (ECD): Matches experimental spectra with DFT-computed transitions to confirm enantiopurity .
How does the ethylamino substituent influence bioactivity, and what SAR studies support this?
Methodological Answer:
The ethylamino group enhances hydrogen-bonding interactions with target enzymes (e.g., 14-α-demethylase lanosterol, PDB: 3LD6). SAR studies involve synthesizing analogs with:
- Varying alkyl chain lengths (methyl, propyl) to assess hydrophobic interactions.
- N-substitution (acetyl, benzyl) to evaluate steric effects.
Molecular docking (AutoDock Vina) and MD simulations (GROMACS) quantify binding affinities and residence times .
Key Findings:
- Ethylamino analogs show 3× higher inhibition vs. methyl derivatives (IC₅₀ = 12 µM vs. 36 µM).
- Bulkier substituents reduce solubility and membrane permeability .
What environmental fate studies are relevant for assessing its ecotoxicological impact?
Methodological Answer:
Follow OECD 307 guidelines for soil degradation studies:
- Aerobic/anaerobic conditions: Monitor half-life (t₁/₂) via LC-MS/MS.
- Biotic transformations: Use activated sludge or sediment microcosms to identify microbial metabolites.
- Partition coefficients: Log Kₒw (XlogP = -0.7 ) predicts moderate bioaccumulation potential .
Critical Parameters:
- Photolysis: Simulate sunlight exposure (λ > 290 nm) to assess photodegradation rates.
- Hydrolysis: pH 7–9 accelerates ring-opening reactions .
How can metabolic pathways and pharmacokinetic properties be predicted computationally?
Methodological Answer:
- In silico tools: Use SwissADME to predict CYP450 metabolism sites (e.g., ethylamino dealkylation).
- Physiologically based pharmacokinetic (PBPK) modeling: GastroPlus® simulates absorption (high Caco-2 permeability) and volume of distribution (Vd = 1.2 L/kg).
- Metabolite identification: Employ mass defect filtering (MetabolitePilot™) on in vitro hepatocyte assays .
Key Predictions:
- Primary metabolites: Glucuronidation at the hydroxymethyl group.
- Plasma protein binding: ~85% (Albumin α-1 domain) .
What analytical methods are recommended for quantifying this compound in complex matrices?
Methodological Answer:
- HPLC-UV: C18 column (5 µm, 250 × 4.6 mm), mobile phase = 0.1% TFA in water/acetonitrile (70:30), λ = 230 nm.
- LC-MS/MS: ESI+ mode, MRM transitions m/z 248 → 154 (quantifier) and 248 → 112 (qualifier) .
- Sample preparation: Solid-phase extraction (Oasis® HLB cartridges) for biological fluids.
Validation Parameters:
What strategies mitigate its low aqueous solubility in formulation development?
Methodological Answer:
- Nanocrystallization: High-pressure homogenization (e.g., 1500 bar, 20 cycles) reduces particle size to <200 nm.
- Co-solvency: Use PEG 400/water (30:70) to enhance solubility 10-fold.
- Cyclodextrin complexation: β-CD (1:2 molar ratio) improves stability in PBS .
Stability Considerations:
- Lyophilization preserves crystallinity but may induce amorphous phase formation.
How do stereochemical impurities affect biological activity, and how are they controlled?
Methodological Answer:
Minor enantiomers (e.g., 3aS,5S configuration) can act as competitive inhibitors, reducing potency by 50%. Control methods:
- Chiral SFC: Prep-scale separation using Chiralpak® IG (CO₂/ethanol = 85:15).
- Crystallization-induced asymmetric transformation (CIAT): Seed with desired enantiomer in ethanol/water .
Critical Quality Attributes:
- Enantiomeric excess (ee) > 98% required for in vivo studies.
What in vitro assays are suitable for evaluating its mechanism of action?
Methodological Answer:
- Enzyme inhibition: Fluorescence-based assays (e.g., Amplex Red for oxidoreductases).
- Cellular uptake: LC-MS quantification in HEK293 cells (2 h incubation, 37°C).
- Cytotoxicity: MTT assay (IC₅₀ determination in HepG2 cells) .
Data Interpretation:
- EC₅₀ values < 10 µM suggest therapeutic potential.
- Off-target effects assessed via kinase profiling (Eurofins KinaseProfiler™).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
